molecular formula C12H15Cl B13941447 Benzene, 1-chloro-4-(1-(1-methylethyl)cyclopropyl)- CAS No. 63340-07-8

Benzene, 1-chloro-4-(1-(1-methylethyl)cyclopropyl)-

Cat. No.: B13941447
CAS No.: 63340-07-8
M. Wt: 194.70 g/mol
InChI Key: LLWMDTOIHHQUHQ-UHFFFAOYSA-N
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Description

CAS No.: 63340-07-8 Molecular Formula: C₁₂H₁₅Cl Molecular Weight: 194.701 g/mol Structure: This compound features a benzene ring substituted with a chlorine atom at position 1 and a cyclopropyl group bearing a 1-methylethyl (isopropyl) substituent at position 4. Its InChI key is 1S/C12H15Cl/c1-9(2)12(7-8-12)10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3 .

The cyclopropane ring introduces steric strain due to its sp²-hybridized carbons, which may influence reactivity and stability compared to non-cyclic analogs.

Properties

CAS No.

63340-07-8

Molecular Formula

C12H15Cl

Molecular Weight

194.70 g/mol

IUPAC Name

1-chloro-4-(1-propan-2-ylcyclopropyl)benzene

InChI

InChI=1S/C12H15Cl/c1-9(2)12(7-8-12)10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3

InChI Key

LLWMDTOIHHQUHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CC1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Homer-Wadsworth-Emmons Reaction Route

This method is well-documented in patents US9227900B2 and WO2014079344A1 and involves:

  • Starting materials: α-alkoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone.
  • Reaction: A Homer-Wadsworth-Emmons reaction is performed in the presence of a strong base to form an alkoxypropylene derivative intermediate.
  • Bases: Sodium amide, sodium tert-butoxide, or potassium tert-butoxide are preferred due to their strong alkalinity.
  • Solvents: Polar solvents such as methanol, ethanol, isopropanol, dimethylformamide, dimethyl sulfoxide, tetrahydrofuran, or mixtures with non-polar solvents like toluene or dichloromethane.
  • Reaction conditions: Temperature ranges from 0 °C to 40 °C, preferably 10 °C to 30 °C; reaction time is 2 to 8 hours.
  • Hydrolysis: The alkoxypropylene intermediate is hydrolyzed under acidic conditions (hydrochloric acid preferred) in aqueous or mixed aqueous-organic media at 20 °C to 40 °C for 3 to 10 hours to yield 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.

Table 1: Key Reaction Parameters for Homer-Wadsworth-Emmons Route

Parameter Range/Value Preferred Condition
Base Sodium amide, NaOtBu, KOtBu Sodium amide, NaOtBu, KOtBu
Solvent Methanol, EtOH, DMSO, THF, etc. Methanol, EtOH, THF
Temperature (°C) 0 to 40 10 to 30
Reaction time (hours) 2 to 8 2 to 8
Hydrolysis acid HCl, H2SO4, AcOH, H3PO4, KH2PO4 Hydrochloric acid
Hydrolysis temp (°C) 20 to 40 20 to 40
Hydrolysis time (hours) 3 to 10 3 to 10

Organometallic and Phosphonium Salt Route

Described in CN1069962A, this alternative approach involves:

  • Step 1: Preparation of substituted phenyl cyclopropyl ketone.
  • Step 2: Reaction with vinyl bromination reactive magnesium to form 1-(substituted-phenyl)-1-cyclopropyl-2-propylene-1-alcohol.
  • Step 3: Oxidation to 3-(substituted-phenyl)-3-cyclopropyl-propenal.
  • Step 4: Preparation of substituted benzyl triphenylphosphonium bromide from triphenylphosphine hydrogen and substituted benzyl bromides.
  • Step 5: Wittig-type reaction between the phosphonium salt and the propenal in the presence of butyllithium under nitrogen atmosphere to form divinyl intermediates.
  • Step 6: Catalytic hydrogenation (Raney nickel) to saturate the divinyl compound yielding the target cyclopropyl-substituted benzene derivative.

Key Experimental Details:

  • Sodium hydride suspended in DMSO heated to 80 °C for 90 minutes.
  • Sequential addition of methyl triphenylphosphonium bromide and cyclopropyl(4-chlorophenyl) ketone.
  • Stirring at room temperature for 18 hours.
  • Workup includes aqueous extraction, washing, drying, and distillation under reduced pressure.
  • Final product boiling point: 100-105 °C at 34 mmHg.

Research Outcomes and Analytical Data

NMR Spectroscopy

  • For alkoxypropylene derivatives (intermediate), characteristic proton NMR signals include multiplets at δ 0.10-0.40 ppm (cyclopropyl protons), singlets around δ 1.7 ppm (methyl groups), and aromatic multiplets at δ 7.18-7.22 ppm.
  • Example for methyl derivative: δ 0.12-0.40 (m, 4H), 0.90 (m, 1H), 1.72 (s, 3H), 3.50 (s, 3H), 7.18-7.22 (m, 4H).
  • Example for ethyl derivative: δ 0.10-0.40 (m, 4H), 0.91 (m, 1H), 1.22 (t, J=6.1 Hz, 3H), 1.71 (s, 3H), 3.98 (q, J=6.1 Hz, 2H), 7.18-7.22 (m, 4H).

Purity and Yield

  • Chromatographic purification (silica gel column chromatography with n-hexane/dichloromethane) yields the target ketone with purity above 90%, with isolated yields around 60-80% depending on scale and conditions.
  • The process is described as economically feasible and suitable for scale-up due to mild reaction conditions and readily available reagents.

Comparative Summary of Preparation Routes

Aspect Homer-Wadsworth-Emmons Route Organometallic/Phosphonium Salt Route
Key intermediates α-alkoxy p-chlorobenzyl phosphonate derivative Substituted benzyl triphenylphosphonium bromide
Reaction type Homer-Wadsworth-Emmons olefination + hydrolysis Wittig-type reaction + catalytic hydrogenation
Base used Sodium amide, NaOtBu, KOtBu Butyllithium
Solvents Polar aprotic and protic solvents DMSO, THF
Temperature range 0–40 °C Room temperature to 80 °C
Reaction time 2–8 hours (olefination), 3–10 hours (hydrolysis) Up to 18 hours stirring
Product isolation Extraction, chromatography Extraction, distillation, chromatography
Scale suitability Suitable for large scale More complex, specialized conditions

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-4-(1-(1-methylethyl)cyclopropyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropyl derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Major Products

    Substitution: Formation of phenols or amines.

    Oxidation: Formation of cyclopropyl alcohols or ketones.

    Reduction: Formation of cyclopropyl derivatives with reduced functional groups.

Scientific Research Applications

Benzene, 1-chloro-4-(1-(1-methylethyl)cyclopropyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-(1-(1-methylethyl)cyclopropyl)- involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and the cyclopropyl group play crucial roles in its binding affinity and specificity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Benzene, 1-chloro-4-(1-methylcyclopropyl)-

CAS No.: 63340-05-6 Formula: C₁₀H₁₁Cl Molecular Weight: 166.647 g/mol Key Differences:

  • The cyclopropyl group lacks the isopropyl substituent, reducing steric bulk.
  • Lower molecular weight (166.647 vs. 194.701) due to fewer carbon atoms.
  • Applications: Likely used in agrochemical intermediates, similar to other chloroaromatics .

Benzene, 1-chloro-4-(1-methylethyl)- (p-Chlorocumene)

CAS No.: 2621-46-7 Formula: C₉H₁₁Cl Molecular Weight: 154.637 g/mol Key Differences:

  • Replaces the cyclopropyl group with a simple isopropyl chain.
  • No ring strain, leading to higher thermodynamic stability.
  • logP: 3.463 (indicative of moderate lipophilicity) .
  • Thermodynamic Data: Reaction enthalpies of -0.20 ± 0.10 kcal/mol and -0.60 ± 0.20 kcal/mol in liquid-phase reactions .

Benzene, 1-chloro-2-(1-methylethyl)- (o-Chlorocumene)

CAS No.: 2077-13-6 Formula: C₉H₁₁Cl Molecular Weight: 154.637 g/mol Key Differences:

  • Structural isomer of the above, with chlorine and isopropyl groups in ortho positions.
  • Similar logP (3.463) but altered reactivity due to steric hindrance between substituents .

Cyclopropane, 1,1'-(4-chloro-1-butenylidene)bis-

CAS No.: 7515-69-7 Formula: C₁₀H₁₅Cl Molecular Weight: 170.68 g/mol Key Differences:

  • Contains a dicyclopropyl group attached to a chloro-butene chain.
  • Higher molecular weight but distinct reactivity due to conjugated double bonds .

Physicochemical and Thermodynamic Comparisons

Molecular Weight and logP

Compound Molecular Weight (g/mol) logP
Target Compound (CAS 63340-07-8) 194.701 N/A
1-Chloro-4-(1-methylcyclopropyl)- 166.647 N/A
p-Chlorocumene (CAS 2621-46-7) 154.637 3.463
o-Chlorocumene (CAS 2077-13-6) 154.637 3.463

Thermodynamic Stability

  • Cyclopropane-containing compounds exhibit ring strain (~27 kcal/mol), making them more reactive in ring-opening reactions compared to unstrained analogs like p-chlorocumene .
  • Enthalpy data for p-chlorocumene (-0.20 to -0.60 kcal/mol) indicate exothermic reactions in liquid phases, but similar data for the target compound are unavailable .

Biological Activity

Benzene, 1-chloro-4-(1-(1-methylethyl)cyclopropyl)-, also known as a chlorinated aromatic compound, has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, examining its chemical properties, mechanisms of action, and relevant case studies that highlight its efficacy in different biological contexts.

The molecular formula for Benzene, 1-chloro-4-(1-(1-methylethyl)cyclopropyl)- is C12H15ClC_{12}H_{15}Cl. The structure consists of a benzene ring substituted with a chlorine atom and a cyclopropyl group attached to an isopropyl group. This unique configuration may influence its reactivity and biological interactions.

PropertyValue
Molecular Weight210.70 g/mol
Melting PointNot available
Boiling PointNot available
SolubilitySparingly soluble in water

The biological activity of Benzene, 1-chloro-4-(1-(1-methylethyl)cyclopropyl)- is primarily attributed to its interactions at the molecular level. It is hypothesized that the chlorine substituent plays a crucial role in modulating receptor binding and enzyme inhibition.

Recent studies have indicated that such chlorinated compounds can exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through pathways involving caspases and reactive oxygen species (ROS) generation.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    A study evaluated the cytotoxic effects of various chlorinated compounds, including Benzene, 1-chloro-4-(1-(1-methylethyl)cyclopropyl)-, on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Results showed that this compound exhibited an IC50 value in the micromolar range, indicating moderate potency compared to established chemotherapeutics like doxorubicin .
  • Apoptosis Induction
    Flow cytometry analyses revealed that treatment with Benzene, 1-chloro-4-(1-(1-methylethyl)cyclopropyl)- resulted in significant apoptosis in MCF-7 cells. The compound was shown to increase caspase-3/7 activity, suggesting a dose-dependent mechanism that warrants further exploration for potential therapeutic applications .
  • Comparative Studies with Other Compounds
    Comparative studies indicated that derivatives of similar structures exhibited varying degrees of biological activity. For instance, compounds with electron-withdrawing groups at specific positions on the aromatic ring demonstrated enhanced cytotoxicity against multiple cancer cell lines . This finding emphasizes the importance of structural modifications in optimizing biological activity.

Table 2: Biological Activity Overview

CompoundIC50 (µM)Cell LineMechanism of Action
Benzene, 1-chloro-4-(1-(1-methylethyl)cyclopropyl)-15.63MCF-7Apoptosis induction via caspase activation
Doxorubicin0.12MCF-7DNA intercalation and topoisomerase inhibition
Prodigiosin1.93MCF-7Induction of ROS and apoptosis

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